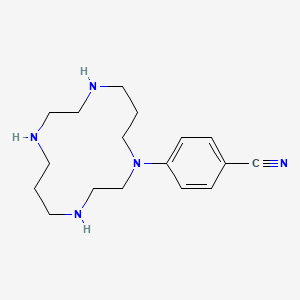![molecular formula C21H22FN3O2S B15166036 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound that features a quinazoline core substituted with an ethyl group, a fluorophenyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or similar reagents.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo several types of chemical reactions:
Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield a dihydroquinazoline derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as halogens or nitro groups
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide
- **2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide
Uniqueness
2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in its interactions with biological targets compared to its analogs .
Propiedades
Fórmula molecular |
C21H22FN3O2S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C21H22FN3O2S/c1-3-14-5-4-6-17-19(14)24-20(15-7-9-16(22)10-8-15)25-21(17)28-13-18(26)23-11-12-27-2/h4-10H,3,11-13H2,1-2H3,(H,23,26) |
Clave InChI |
FABYSYSWPGXANL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


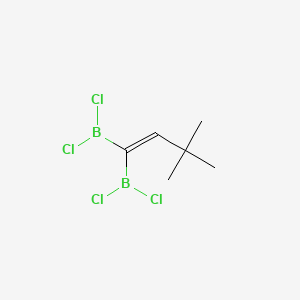
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

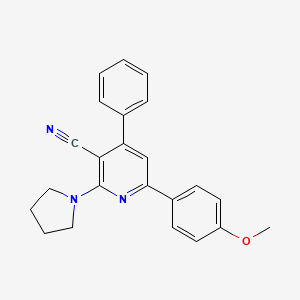

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)


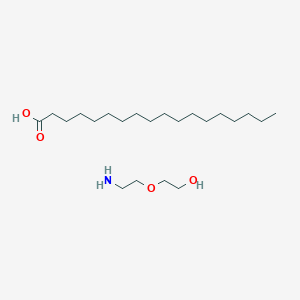
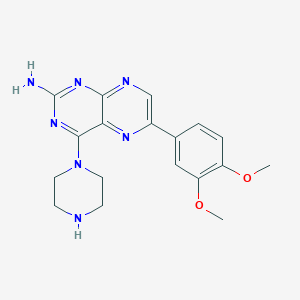
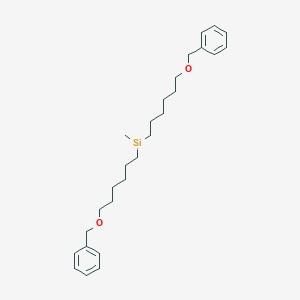
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
